molecular formula C11H16O B1672801 Jasmone CAS No. 488-10-8

Jasmone

Cat. No. B1672801
CAS RN: 488-10-8
M. Wt: 164.24 g/mol
InChI Key: XMLSXPIVAXONDL-SNAWJCMRSA-N
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Description

Jasmone is an organic compound that is a volatile portion of the oil from jasmine flowers. It is a colorless to pale yellow liquid . It can exist in two isomeric forms with differing geometry around the pentenyl double bond, cis-jasmone and trans-jasmone .


Synthesis Analysis

Jasmone is produced by some plants through the metabolism of jasmonic acid, via a decarboxylation . The biosynthesis of Jasmonates (JAs) is regulated with an autocatalytic amplification mechanism via the MYC2 regulation pathway and inhibited by an autonomous braking mechanism via the MYC2-targeting bHLH1 protein to terminate JA signals in a highly ordered manner .


Molecular Structure Analysis

Jasmone has a molecular formula of C11H16O . The average mass is 164.244 Da and the monoisotopic mass is 164.120117 Da .


Chemical Reactions Analysis

Jasmonates are lipid-derived compounds that act as signals in plant stress responses and developmental processes. Enzymes participating in the biosynthesis of jasmonic acid (JA) and components of JA signaling have been extensively characterized by biochemical and molecular-genetic tools .


Physical And Chemical Properties Analysis

Jasmone has a density of 0.9±0.1 g/cm3, a boiling point of 264.2±0.0 °C at 760 mmHg, and a flash point of 107.2±0.0 °C . It has a molar refractivity of 50.8±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 175.2±3.0 cm3 .

Scientific Research Applications

1. Plant Growth and Abiotic Stress Responses

Jasmonates (JAs), including Jasmone, are plant growth regulators crucial in enhancing crop performance under various environmental conditions. They interact with other phytohormones, influencing plant growth, development, and response to abiotic stresses like drought, salinity, and temperature extremes. Understanding the role and mechanisms of JAs in plant developmental responses and tolerance to major abiotic stresses could be vital for agricultural advancements (Per et al., 2018).

2. Insect Semiochemical and Plant Defense

cis-Jasmone, a variant of Jasmone, acts as an insect repellent and is used in plant defense. It has shown repellent effects in lab and field studies against various aphids and attracts insects antagonistic to aphids, like ladybirds. Additionally, cis-Jasmone induces the production of volatile compounds in plants, which are crucial in plant defense mechanisms (Birkett et al., 2000).

3. Role in Plant Stress Responses and Development

Jasmone, as part of the Jasmonates family, plays a significant role in plant stress responses and development. It is involved in defense against herbivores and pathogens, influenced by various environmental cues like light and temperature changes. Jasmone's involvement in plant development, such as seed germination and flower development, is also notable. Its potential in horticultural and biotechnological applications, like intercropping and induced resistance, makes it a subject of interest (Wasternack, 2014).

4. Signaling Pathway and Plant Adaptation

Jasmone's role in the Jasmonate signaling pathway is crucial for plants to adapt and survive environmental stresses. It influences gene expression related to growth slowing and defense molecule production. Understanding the interaction of Jasmone with other plant hormones is essential for comprehending its role in plant reproduction, leaf senescence, and stress responses (Larrieu & Vernoux, 2016).

5. Jasmonate-Regulated Plant Responses

The Jasmonate signaling pathway, including Jasmone, plays a key role in various physiological processes in plants. This includes regulation of responses to biotic and abiotic stresses, and development processes. The complexity of the JA-signaling pathway, involving various biological functions and regulatory components, highlights the intricate nature of Jasmone's role in plant biology (Ruan et al., 2019).

Safety And Hazards

When handling Jasmone, one should avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

3-methyl-2-[(Z)-pent-2-enyl]cyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h4-5H,3,6-8H2,1-2H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLSXPIVAXONDL-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1=C(CCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC1=C(CCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047092
Record name cis-Jasmone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Pale yellowish to straw-coloured oily liquid; odour of jasmine
Record name (Z)-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035601
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1046/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

285 °C, 134.00 to 135.00 °C. @ 12.00 mm Hg
Record name Jasmone
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Record name (Z)-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

107 °C (225 °F) - closed cup
Record name Jasmone
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Slightly soluble in water, Soluble in ethanol, ether, carbon tetrachloride, lignin, 1514 mg/L @ 20 °C (exp), slightly soluble in water; soluble in ether, Miscible at room temperature (in ethanol)
Record name Jasmone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8273
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (Z)-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035601
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1046/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9437 g/cu cm at 22 °C, 0.934-0.950
Record name Jasmone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8273
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1046/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Jasmone

Color/Form

Oil, Yellow oil, Pale yellow, viscous liquid

CAS RN

488-10-8
Record name Jasmone
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Record name Jasmone
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Record name 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-penten-1-yl-
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Record name cis-Jasmone
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Record name 3-methyl-2-pent-2-enylcyclopent-2-enone
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Record name JASMONE
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Record name Jasmone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8273
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (Z)-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035601
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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